

physicochemical properties of 5-(Difluoromethoxy)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Difluoromethoxy)-1H-pyrazol-3-amine

Cat. No.: B1396146

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5-(Difluoromethoxy)-1H-pyrazol-3-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract: **5-(Difluoromethoxy)-1H-pyrazol-3-amine** is a heterocyclic building block of significant interest in modern medicinal chemistry. Its value is derived from the synergistic combination of the metabolically robust pyrazole scaffold and the unique modulatory effects of the difluoromethoxy (-OCF₂H) group. This group acts as a lipophilic hydrogen bond donor, a rare and valuable feature for enhancing target affinity and pharmacokinetic profiles.^[1] This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven experimental protocols for its characterization and contextualizing its utility for drug design and development professionals.

Introduction: Strategic Value in Medicinal Chemistry

The rational design of drug candidates hinges on a deep understanding of how structure dictates function and pharmacokinetic behavior. The title compound, **5-(Difluoromethoxy)-1H-pyrazol-3-amine**, exemplifies the strategic use of fluorination and heterocyclic scaffolds to optimize drug-like properties.

The Difluoromethoxy Group: A Unique Modulator

The incorporation of fluorine into drug candidates is a well-established strategy for improving metabolic stability, binding affinity, and lipophilicity.^[2] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a powerful tool for fine-tuning molecular properties.^{[1][3]}

- **Metabolic Stability:** The strong carbon-fluorine bonds within the -OCF₂H group confer significant resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.^[1] This can block common metabolic pathways, such as O-demethylation, thereby increasing a drug's half-life and reducing clearance.^[3]
- **Lipophilicity and Hydrogen Bonding:** The -OCF₂H group moderately increases lipophilicity, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group, allowing for more nuanced adjustments to a compound's profile.^{[1][4]} Crucially, the hydrogen atom is acidic enough to act as a hydrogen bond donor, enabling it to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.^{[1][5]}

The Pyrazole Scaffold: A Privileged Heterocycle

Pyrazole and its derivatives are foundational structures in a multitude of approved therapeutic agents, valued for their synthetic tractability and diverse biological activities, including anti-inflammatory and antimicrobial properties.^{[6][7]} Their aromatic nature and ability to engage in various non-covalent interactions make them ideal scaffolds for building high-affinity ligands.^[7]

Core Physicochemical Properties

A thorough characterization of a compound's physicochemical properties is the bedrock of any successful drug discovery campaign, informing everything from initial screening assays to final formulation.

Chemical Identity and Structure

5-(Difluoromethoxy)-1H-pyrazol-3-amine (CAS: 1160822-72-9) is a substituted pyrazole featuring both an amine and a difluoromethoxy group.^[8] Like many substituted pyrazoles, it can exist in tautomeric forms, which can influence its interaction with biological targets and its physicochemical behavior.

Caption: Tautomeric forms of the title compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical identifiers for **5-(difluoromethoxy)-1H-pyrazol-3-amine**. It is important to note that while basic identifiers are well-documented, specific experimental values for properties like pKa and logP are not widely available in public literature and must be determined experimentally.

Property	Value	Source
CAS Number	1160822-72-9	[8] [9] [10]
Molecular Formula	C ₄ H ₅ F ₂ N ₃ O	[8] [9] [11]
Molecular Weight	149.10 g/mol	[10] [11]
IUPAC Name	5-(difluoromethoxy)-1H-pyrazol-3-amine	[8]
SMILES	NC1=NNC(OC(F)F)=C1	[8]
InChIKey	CRIYGNLBNKZSNA-UHFFFAOYSA-N	[11]
Purity	≥97% (Commercially available)	[8] [10]
Appearance	Data not available in public literature	
Melting Point	Data not available in public literature	
Boiling Point	Data not available in public literature	
pKa	Data not available; predicted to be basic	
logP	Data not available; predicted to be moderately lipophilic	
Aqueous Solubility	Data not available in public literature	

Detailed Property Analysis

- Lipophilicity (logP): The Hansch parameter (π) for $-\text{OCF}_2\text{H}$ is intermediate between that of $-\text{OCH}_3$ and $-\text{OCF}_3$, suggesting a moderate lipophilicity. This property is critical for balancing membrane permeability with aqueous solubility, key determinants of oral bioavailability. The difluoromethoxy group's contribution allows for fine-tuning of the overall molecular logP to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3]
- Acidity and Basicity (pKa): The compound possesses two key ionizable centers: the basic 3-amino group and the pyrazole ring nitrogens. The electron-withdrawing nature of the difluoromethoxy group (Hammett constant $\sigma_p \approx +0.14$) is expected to decrease the basicity (lower the pKa) of the 3-amino group compared to an alkyl-substituted analogue.[1] Precise pKa determination is essential, as the ionization state at physiological pH (7.4) will profoundly impact solubility, cell permeability, and target binding.
- Aqueous Solubility: Solubility is a balancing act between the crystal lattice energy of the solid form and the solvation energy in water. The presence of multiple hydrogen bond donors (the amine and pyrazole N-H) and acceptors (the pyrazole nitrogens and ether oxygen) should facilitate aqueous solubility. However, this is counteracted by the lipophilic character of the $-\text{OCF}_2\text{H}$ group. The final solubility will be a function of this balance and the compound's solid-state properties (e.g., polymorphism).

Experimental Protocols for Physicochemical Characterization

The following sections describe standardized, field-proven methodologies for determining the key physicochemical properties of novel chemical entities like **5-(Difluoromethoxy)-1H-pyrazol-3-amine**.

Workflow for Physicochemical Profiling

A logical workflow is essential for the efficient characterization of new compounds. Early-stage assessment typically prioritizes high-throughput kinetic measurements, followed by more resource-intensive thermodynamic assays for promising candidates.

Caption: High-level workflow for physicochemical characterization.

Protocol: Kinetic Aqueous Solubility Determination

Rationale: This high-throughput assay provides a rapid assessment of solubility from a DMSO stock solution, mimicking conditions often found in early biological screening. It measures the concentration of a compound in a buffered solution after a short incubation period following dilution from a concentrated DMSO stock.

Methodology:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **5-(Difluoromethoxy)-1H-pyrazol-3-amine** in 100% DMSO.
- **Dilution:** Dispense 2 μ L of the 10 mM stock solution into a 96-well plate. Add 198 μ L of phosphate-buffered saline (PBS, pH 7.4) to each well for a final concentration of 100 μ M and a final DMSO concentration of 1%.
- **Equilibration:** Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
 - **Expert Insight:** A 2-hour incubation is a standard compromise between throughput and approaching equilibrium. Visual inspection for precipitation at this stage provides a qualitative check.
- **Separation:** Filter the samples using a 96-well filter plate (e.g., 0.45 μ m pore size) into a clean collection plate. Centrifugation is an alternative to filtration. This step removes any precipitated solid.
- **Quantification:** Analyze the filtrate by a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture.
- **Calculation:** The kinetic solubility is the concentration measured in the filtrate.

Protocol: Lipophilicity Determination (Shake-Flask logP)

Rationale: The n-octanol/water partition coefficient (logP) is the gold-standard measure of a compound's lipophilicity. This method measures the distribution of the neutral form of the compound between two immiscible phases.

Methodology:

- Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at a pH at least 2 units away from the compound's pKa to ensure >99% is in the neutral form). Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.
- Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.
- Equilibration: Cap the vial and shake gently for several hours (e.g., 4-24 hours) at a constant temperature to allow for complete partitioning.
 - Expert Insight: The system must reach equilibrium. Analyzing samples at multiple time points (e.g., 4, 8, and 24 hours) validates that the measured ratio is stable.
- Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases without forming an emulsion.
- Sampling and Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous phase.
- Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
- Calculation: Calculate the logP using the formula: $\log P = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}])$

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-(Difluoromethoxy)-1H-pyrazol-3-amine** is not widely available, data from closely related pyrazole amine derivatives provide guidance on potential hazards.

- Potential Hazards: Based on analogous structures, the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][12][13][14]

- Recommended Precautions:
 - Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14]
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][15]
 - Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[8][14]
 - Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. [14]

Conclusion

5-(Difluoromethoxy)-1H-pyrazol-3-amine is a strategically designed chemical scaffold that offers significant advantages for medicinal chemists. The difluoromethoxy group provides a unique combination of moderate lipophilicity, enhanced metabolic stability, and hydrogen bond donating capability.[1][3] These features, coupled with the proven utility of the pyrazole core, make this compound a valuable building block for the development of next-generation therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles. A thorough experimental determination of its core physicochemical properties, as outlined in this guide, is a critical first step in unlocking its full potential in any drug discovery program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsbr.org [jpsbr.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. 5-(Difluoromethoxy)-1H-pyrazol-3-amine 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]
- 9. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)- | 1160822-72-9 [chemicalbook.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)-(1160822-72-9) 1H NMR [m.chemicalbook.com]
- 12. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.nl [fishersci.nl]
- 15. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [physicochemical properties of 5-(Difluoromethoxy)-1H-pyrazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1396146#physicochemical-properties-of-5-difluoromethoxy-1h-pyrazol-3-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com